3,5-Dichlorobenzophenone

Beschreibung

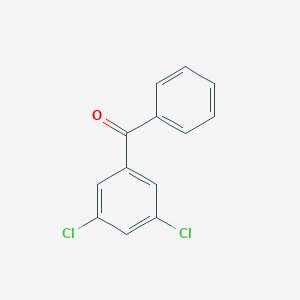

A typical procedure involves reacting 3,5-dichlorobenzoyl chloride (3,5-DCBC) with benzene in the presence of AlCl₃ at 60°C, followed by extraction and purification . It is structurally characterized by two chlorine atoms at the 3- and 5-positions of one phenyl ring, with a ketone group bridging to another benzene ring.

Key applications include:

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIVYIQAXETHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599580 | |

| Record name | (3,5-Dichlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-64-7 | |

| Record name | (3,5-Dichlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Dichlorobenzophenone

The position of chlorine substituents significantly impacts physical, chemical, and functional properties. Key isomers include:

Structural and Physical Properties :

- Symmetry : 4,4'-isomer exhibits higher symmetry, leading to stronger intermolecular interactions and likely higher melting points compared to asymmetric isomers like 3,5-DCBP .

- Dihedral Angles : In 3,5-DCBP derivatives, the dihedral angle between the benzoyl and benzene rings is ~48.81°, influencing crystallinity and solubility .

- Water Solubility: All dichlorobenzophenones exhibit low water solubility due to hydrophobicity, but 3,5-DCBP and its mono-chlorinated analogs (3- and 5-chlorobenzophenone) are particularly resistant to aqueous environments .

Functional Group Analogs

Compounds with similar substitution patterns but differing functional groups include:

Comparison :

- Reactivity : The ketone group in 3,5-DCBP allows for nucleophilic acyl substitution, whereas esters (e.g., 3,5-dichlorobenzoic acid methyl ester) undergo hydrolysis or transesterification .

- Electron-Withdrawing Effects : Trifluoromethyl groups in analogs enhance electron deficiency, affecting reactivity in electrophilic aromatic substitution .

Photostability and Environmental Impact

Toxicity and Allergenic Potential

- 4,4'-Dichlorobenzophenone is listed in pesticide degradation studies, indicating regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.